molecular formula C19H21F3N6OS B2575153 N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 941985-13-3

N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2575153
CAS No.: 941985-13-3
M. Wt: 438.47
InChI Key: MGKUKEAKOMUMDD-UHFFFAOYSA-N
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Description

N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide is an intriguing compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It features a complex structure that allows for a variety of chemical interactions, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide typically involves multi-step processes:

  • Initial Formation of Pyrazolo[3,4-d]pyrimidine Core: : Starting with the preparation of the 4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidine core. This is usually achieved by cyclization reactions involving appropriate amine and diketone precursors.

  • Attachment of Methylthio and Ethyl Linkers:

  • Formation of Benzamide Moiety: : The final step is the coupling of the resultant intermediate with 3-(trifluoromethyl)benzoic acid using peptide coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial-scale production often leverages automated continuous flow synthesis techniques to enhance yield and purity while minimizing reaction times and waste. The process parameters are optimized for scaling up, including controlled temperature, pressure, and solvent systems.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methylthio group can undergo oxidation to form sulfoxides or sulfones under the influence of oxidizing agents like m-chloroperbenzoic acid.

  • Reduction: : The pyrazolo[3,4-d]pyrimidine ring can be hydrogenated using catalytic hydrogenation techniques to modify its chemical behavior.

  • Substitution: : The trifluoromethyl group can be a site for electrophilic aromatic substitution reactions, providing pathways for functional group diversification.

Common Reagents and Conditions

  • Oxidation: : m-Chloroperbenzoic acid, hydrogen peroxide.

  • Reduction: : Palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution: : Friedel-Crafts reagents such as AlCl3 for electrophilic aromatic substitution.

Major Products Formed

Oxidation and reduction reactions can result in sulfoxides, sulfones, and partially hydrogenated derivatives, respectively. Electrophilic aromatic substitution can introduce various functional groups into the aromatic ring.

Scientific Research Applications

N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide has diverse applications:

  • Chemistry: : Used as a precursor in synthesizing novel heterocyclic compounds.

  • Biology: : Serves as a probe in studying enzyme inhibition and protein-ligand interactions.

  • Medicine: : Investigated for its potential as a therapeutic agent due to its ability to modulate biochemical pathways.

  • Industry: : Employed in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

This compound exerts its effects through its interactions with specific molecular targets:

  • Enzyme Inhibition: : It binds to active sites of enzymes, blocking their catalytic activity.

  • Signal Modulation: : Involves modulation of signaling pathways, affecting cellular processes.

  • Target Pathways: : Includes kinases and phosphatases, which are crucial in cell regulation and signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(difluoromethyl)benzamide: : Different fluorination patterns offer unique reactivity.

  • N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide: : Positional isomer with altered electronic properties.

  • N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide analogs: : Varied substituents on the benzamide moiety.

Highlighting Uniqueness

The specific trifluoromethyl substitution in the 3-position offers distinct electronic and steric effects that can significantly influence its biological activity and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N6OS/c1-3-7-23-15-14-11-25-28(16(14)27-18(26-15)30-2)9-8-24-17(29)12-5-4-6-13(10-12)19(20,21)22/h4-6,10-11H,3,7-9H2,1-2H3,(H,24,29)(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKUKEAKOMUMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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